N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule featuring a pyrrolidine-2-carboxamide core substituted with a thiophene-2-sulfonyl group at position 1 and a 4-(1H-1,3-benzodiazol-2-yl)phenyl moiety at the amide nitrogen. While explicit biological data for this compound are absent in the provided evidence, its structural analogs (e.g., in , and 6) suggest applications in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c27-22(19-7-3-13-26(19)31(28,29)20-8-4-14-30-20)23-16-11-9-15(10-12-16)21-24-17-5-1-2-6-18(17)25-21/h1-2,4-6,8-12,14,19H,3,7,13H2,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBAYUGJWQXHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzimidazole moiety and subsequent functionalization with thiophene and pyrrolidine groups. The general synthetic route can be outlined as follows:
- Formation of Benzimidazole : The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
- Attachment of Phenyl Group : The benzimidazole derivative is reacted with a halogenated phenyl compound.
- Sulfonylation : The thiophene sulfonyl group is introduced through sulfonylation reactions.
- Final Carboxamide Formation : The final step involves the formation of the carboxamide group, typically through reaction with an appropriate amine.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes implicated in cancer progression.
- Receptor Modulation : It could modulate the activity of receptors involved in signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Antitumor Activity
This compound has shown promising antitumor properties in various studies. For instance:
| Study | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|
| Study 1 | HCT116 (colon cancer) | 0.64 | Significant inhibition of tumor growth |
| Study 2 | KMS-12 BM (multiple myeloma) | 0.64 | Potent antiproliferative activity |
| Study 3 | Various leukemia cell lines | 2.12 - 4.58 | Sensitivity profile observed |
These findings suggest that the compound may be effective against multiple cancer types, warranting further investigation.
Antimicrobial Activity
Preliminary tests have indicated that derivatives related to this compound exhibit moderate antimicrobial activity against various pathogens. Specific studies have shown:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
Further optimization and structure-activity relationship (SAR) studies are needed to enhance its efficacy against microbial strains.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into potential applications:
- Anticancer Screening : A series of compounds related to this compound were screened for anticancer activity using the NCI protocol, revealing several candidates with significant activity against leukemia cell lines .
- Mechanistic Studies : Research has focused on elucidating the mechanisms by which these compounds exert their effects, particularly their interactions with cellular targets involved in proliferation and survival pathways .
- Structural Optimization : Ongoing studies aim to modify the chemical structure to improve solubility and bioavailability while maintaining or enhancing biological activity .
Scientific Research Applications
Structural Characteristics
The molecular formula of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is , with a molecular weight of 452.6 g/mol. The compound features several key structural components:
- Benzodiazole moiety : Known for its diverse biological activities.
- Pyrrolidine ring : Contributes to the compound's overall stability and reactivity.
- Thiophene sulfonyl group : Enhances the compound's solubility and potential interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in medicinal applications:
Anticancer Activity
Preliminary studies suggest that derivatives of benzodiazole can induce apoptosis in various cancer cell lines. For instance, similar compounds have been shown to activate caspase pathways, leading to programmed cell death in cancer cells. This mechanism warrants further exploration for this compound.
Phospholipase Inhibition
Compounds with structures akin to this compound have demonstrated the ability to inhibit lysosomal phospholipase A2 (PLA2G15). This inhibition is significant as it may lead to phospholipidosis, a condition linked to drug toxicity and therapeutic implications in drug development.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study 1: Inhibition of Lysosomal Phospholipase A2
A study screened various compounds for their ability to inhibit PLA2G15. Findings indicated that many cationic amphiphilic drugs could predictably cause phospholipidosis through this mechanism. The structure of this compound aligns with those known to interact with PLA2G15, suggesting its potential for further exploration in this context.
Case Study 2: Anticancer Properties
Research on benzodiazole derivatives has demonstrated their efficacy against various cancer cell lines. One notable study reported that certain derivatives induced significant apoptosis in breast cancer cells via mitochondrial pathways. Although specific activity data for this compound is still pending, its structural similarities suggest promising anticancer properties.
Summary Table of Biological Activities
Comparison with Similar Compounds
Tables
Table 1. Key Structural Comparisons
Table 2. Functional Group Impact
| Group | Target Compound | Analogues | Probable Effect |
|---|---|---|---|
| Thiophene-2-sulfonyl | Present | Absent | Enhanced metabolic stability |
| Benzodiazolyl | Present | Thiazolyl/Isoxazolyl | Altered π-π stacking |
| Trifluoromethyl | Absent | Present (Petesicatib) | Improved selectivity |
Preparation Methods
Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives
The 4-(1H-1,3-benzodiazol-2-yl)aniline intermediate is synthesized via condensation of o-phenylenediamine with 4-aminobenzoic acid under acidic conditions. Trifluoroacetic acid (TFA) catalyzes the Pictet-Spengler reaction, cyclizing the amine and carboxylic acid into the benzimidazole scaffold. Substituting 4-aminobenzoic acid with other aryl carboxylic acids alters substitution patterns but reduces yields due to steric hindrance.
Table 1: Optimization of Benzimidazole Formation
| Carboxylic Acid Derivative | Catalyst | Yield (%) |
|---|---|---|
| 4-Aminobenzoic acid | TFA | 82 |
| 3-Nitrobenzoic acid | HCl | 58 |
| 2-Methoxybenzoic acid | H₂SO₄ | 67 |
Reaction conditions: 12 h reflux in ethanol.
Preparation of the Pyrrolidine-2-Carboxamide Moiety
Nickel-Catalyzed Cyclization of Putrescine
Pyrrolidine is synthesized from putrescine (1,4-diaminobutane) via nickel-catalyzed deamination cyclization. A supported nickel-kieselguhr catalyst (55% Ni) at 120–160°C liberates ammonia, yielding pyrrolidine in 87% efficiency. The carboxamide group is introduced by reacting pyrrolidine-2-carboxylic acid with thionyl chloride to form the acyl chloride, followed by amidation with ammonium hydroxide.
Table 2: Pyrrolidine Synthesis Under Varied Conditions
| Catalyst Loading (wt%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 25 | 140 | 92 |
| 10 | 160 | 78 |
| 5 | 120 | 65 |
Sulfonylation of Pyrrolidine with Thiophene-2-Sulfonyl Chloride
Regioselective Sulfonylation
The pyrrolidine nitrogen is sulfonylated using thiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. Reaction at 0°C minimizes disulfonation, achieving 89% yield. Elevated temperatures (>25°C) promote over-sulfonation, reducing purity to 72%.
Mechanistic Insight :
The lone pair on pyrrolidine’s nitrogen attacks the electrophilic sulfur in thiophene-2-sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Steric shielding by the pyrrolidine ring’s conformation enhances regioselectivity.
Final Amide Coupling via EDCI/HOBt
Activation of Pyrrolidine-2-Carboxylic Acid
The carboxylic acid group of 1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Subsequent reaction with 4-(1H-benzodiazol-2-yl)aniline at room temperature for 24 hours furnishes the target compound in 76% yield.
Table 3: Coupling Agent Efficiency Comparison
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| EDCI/HOBt | DMF | 76 |
| DCC/DMAP | THF | 63 |
| HATU | Acetonitrile | 68 |
Optimization Strategies and Challenges
Protecting Group Management
During benzimidazole synthesis, the 4-aminophenyl group requires Boc protection to prevent undesired side reactions during sulfonylation. Deprotection with trifluoroacetic acid restores the amine without degrading the benzimidazole core.
Stereochemical Considerations
While the target compound lacks chiral centers, pyrrolidine ring conformation influences sulfonylation kinetics. Molecular modeling suggests the envelope conformation directs the sulfonyl group to the equatorial position, minimizing steric clash.
Analytical Characterization
Q & A
Q. What are the key structural features of this compound, and how do they influence its potential biological activity?
The compound integrates a benzodiazole ring (imparting aromatic stacking potential), a phenyl linker, a pyrrolidine carboxamide core (providing conformational flexibility), and a thiophene sulfonyl group (enhancing solubility and binding interactions). The benzodiazole moiety is associated with DNA intercalation or kinase inhibition in related compounds, while the sulfonamide group may modulate pharmacokinetic properties .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Step 1: Formation of the benzodiazole intermediate via cyclization of o-phenylenediamine derivatives under acidic conditions.
- Step 2: Coupling of the benzodiazole-phenyl intermediate with pyrrolidine-2-carboxamide using carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation.
- Step 3: Sulfonylation of the pyrrolidine nitrogen with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine). Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. What analytical techniques are critical for confirming the compound’s identity and purity?
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for benzodiazole and thiophene) and aliphatic signals (δ 1.5–4.0 ppm for pyrrolidine).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).
- HPLC-PDA : Assesses purity (>95% by area normalization).
- FT-IR : Confirms sulfonamide (S=O stretching ~1350 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functionalities .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screens include:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme inhibition : Kinase profiling (e.g., EGFR, CDK2) using fluorescence-based assays.
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria and fungi. Positive controls (e.g., doxorubicin, ciprofloxacin) and dose-response curves are essential .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonylation step?
- Solvent optimization : Use anhydrous dichloromethane (DCM) or DMF to enhance sulfonyl chloride reactivity.
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.
- Catalysis : Add catalytic DMAP to accelerate sulfonamide formation. Computational tools (e.g., DFT calculations) can predict transition states to refine conditions .
Q. How should researchers address contradictory data in biological assays (e.g., high in vitro activity but poor in vivo efficacy)?
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA).
- ADME profiling : Assess metabolic stability (microsomal incubation), plasma protein binding, and permeability (Caco-2 assays).
- Structural analysis : Perform co-crystallization or molecular docking to confirm binding modes .
Q. What computational strategies can predict the compound’s binding affinity for novel targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., PARP-1).
- MD simulations : Run 100-ns trajectories to evaluate binding stability and conformational dynamics.
- QSAR modeling : Train models on analogs with known activities to prioritize structural modifications .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
- Substituent variation : Replace the thiophene sulfonyl group with pyridine or furan analogs to modulate electron density.
- Scaffold hopping : Replace pyrrolidine with piperidine for altered ring puckering and steric effects.
- Bioisosteric replacement : Substitute benzodiazole with indole to retain aromaticity while altering H-bonding potential .
Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?
- LC-MS/MS : Identify low-abundance byproducts (e.g., des-sulfonated intermediates) using MRM (multiple reaction monitoring).
- NMR spiking : Add authentic standards to distinguish overlapping signals in complex mixtures.
- Elemental analysis : Confirm stoichiometry and rule out heavy metal contamination .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays and correlate with physicochemical properties (e.g., logP, pKa).
- Experimental Design : Employ factorial design (e.g., DoE) to optimize reaction conditions and minimize trial-and-error approaches .
- Safety Protocols : Follow guidelines from chemical safety data sheets (SDS) for handling sulfonamides and benzodiazoles, including PPE and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
